molecular formula C10H11F2N B13669003 1-(3,4-Difluorobenzyl)azetidine

1-(3,4-Difluorobenzyl)azetidine

Cat. No.: B13669003
M. Wt: 183.20 g/mol
InChI Key: JLWVEBAINMYECR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted with a 3,4-difluorobenzyl group at the nitrogen atom. The IUPAC name for this compound is 3-[(3,4-difluorophenyl)methyl]azetidine, and it is alternatively referred to as 3-(3,4-difluorobenzyl)azetidine .

Key physicochemical properties derived from computational data include:

  • LogD (pH 7.4): -0.74, indicating moderate lipophilicity.

The 3,4-difluorobenzyl moiety contributes electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs. The azetidine ring’s small size imposes conformational constraints, which may influence binding affinity in pharmacological contexts.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

JLWVEBAINMYECR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,4-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using cyclocondensation reactions. For example, the reaction of 3,4-difluorobenzylamine with a suitable dihalide can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups .

Scientific Research Applications

1-(3,4-Difluorobenzyl)azetidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The presence of the 3,4-difluorobenzyl group can influence the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine/Pyridine Derivatives

  • Ring Size and Rigidity : The azetidine ring in the target compound (4-membered) is smaller than pyrrolidine (5-membered, evidence 2) or pyridine (6-membered, evidence 3,7). This increases ring strain but may enhance binding specificity in drug-receptor interactions due to restricted conformations.
  • Electronic Effects : The 3,4-difluorobenzyl group in all compounds provides electron-withdrawing properties, stabilizing adjacent bonds. However, substitution with a benzoyl group (evidence 8) introduces a ketone, further reducing electron density at the azetidine nitrogen compared to the benzyl analog .

Functional Group Impact

  • Carboxylic Acid Derivatives (evidence 2,7): The -COOH group significantly increases hydrophilicity, improving aqueous solubility. For example, 1-(3,4-Difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid (evidence 2) is likely more soluble than the target compound, making it suitable for formulations requiring high bioavailability .
  • Amide and Ketone Groups (evidence 3,8): The amide in evidence 3 and ketone in evidence 8 introduce hydrogen-bonding sites, which could enhance target binding but may reduce membrane permeability.

Pharmacological and Industrial Relevance

  • Drug Design : The azetidine scaffold is valued in medicinal chemistry for its balance of rigidity and metabolic stability. The difluorobenzyl group’s resistance to oxidative metabolism makes it a common motif in CNS-targeting drugs.
  • Industrial Applications : Carboxylic acid derivatives (evidence 2,7) are used as intermediates in synthesizing APIs (Active Pharmaceutical Ingredients), while amide-containing compounds (evidence 3) may serve as protease inhibitors .

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